

physical and chemical properties of 2-(4- Phenylthiazol-2-YL)acetic acid

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Compound of Interest

Compound Name: 2-(4-Phenylthiazol-2-YL)acetic acid

Cat. No.: B150953

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An In-depth Technical Guide to 2-(4- Phenylthiazol-2-YL)acetic acid

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-(4-Phenylthiazol-2-YL)acetic acid**, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

2-(4-Phenylthiazol-2-YL)acetic acid, with the CAS number 16441-28-4, possesses a molecular formula of C₁₁H₉NO₂S and a molecular weight of 219.26 g/mol. While comprehensive experimental data for all physical properties are not readily available, the following table summarizes known and estimated values.

| Property | Value | Source/Notes |
|-------------------|---|---|
| Molecular Formula | C ₁₁ H ₉ NO ₂ S | [1] |
| Molecular Weight | 219.26 g/mol | [1] |
| CAS Number | 16441-28-4 | [1] |
| Melting Point | 90-91 °C | [2] |
| Boiling Point | Estimated >400 °C | Estimation based on similar aromatic carboxylic acids. |
| Flash Point | 209.6 °C | [2] |
| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. | General solubility characteristics of similar thiazole derivatives. |
| pKa | Estimated 4-5 | Estimation based on the carboxylic acid group. |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **2-(4-Phenylthiazol-2-YL)acetic acid**. While a complete set of publicly available spectra is limited, the following tables outline the expected chemical shifts for ¹H and ¹³C NMR, and potential fragmentation patterns in mass spectrometry based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---------------------------------|-----------------|---------------------------|
| ~10-12 | Singlet (broad) | 1H, -COOH |
| ~7.8-8.0 | Multiplet | 2H, Phenyl H (ortho) |
| ~7.3-7.5 | Multiplet | 3H, Phenyl H (meta, para) |
| ~7.1 | Singlet | 1H, Thiazole H |
| ~3.8 | Singlet | 2H, -CH ₂ - |

Expected ¹³C NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--------------------|
| ~175 | -COOH |
| ~168 | Thiazole C2 |
| ~150 | Thiazole C4 |
| ~134 | Phenyl C (ipso) |
| ~129 | Phenyl CH |
| ~128 | Phenyl CH |
| ~126 | Phenyl CH |
| ~115 | Thiazole C5 |
| ~40 | -CH ₂ - |

Mass Spectrometry (MS)

The electron ionization mass spectrum of **2-(4-Phenylthiazol-2-YL)acetic acid** is expected to show a molecular ion peak [M]⁺ at m/z 219. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the acetic acid side chain.

Experimental Protocols

Synthesis of 2-(4-Phenylthiazol-2-YL)acetic acid

A common synthetic route to **2-(4-Phenylthiazol-2-YL)acetic acid** involves the Hantzsch thiazole synthesis.[\[1\]](#)

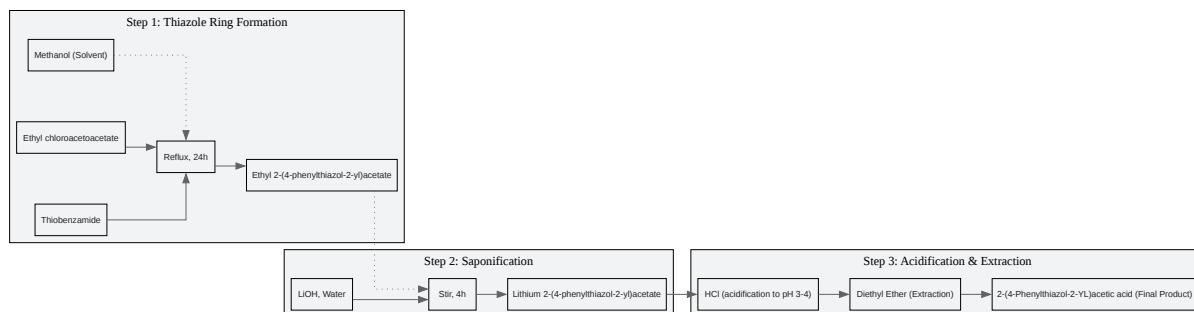
Materials:

- Thiobenzamide
- Ethyl chloroacetoacetate
- Methanol
- Lithium hydroxide (LiOH)
- Water
- Diethyl ether
- Magnesium sulfate (MgSO₄)
- Hydrochloric acid (HCl)

Procedure:

- A suspension of thiobenzamide (1.37 g, 10 mmol) in methanol (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.[\[1\]](#)
- Ethyl chloroacetoacetate (1.7 g, 10.36 mmol) is added to the suspension.[\[1\]](#)
- The reaction mixture is heated to reflux for 24 hours.[\[1\]](#)
- After cooling to room temperature, a solution of LiOH (1 g) in water (4 mL) is added.[\[1\]](#)
- The mixture is stirred at room temperature for 4 hours.[\[1\]](#)
- The reaction mixture is concentrated under reduced pressure.[\[1\]](#)

- The residue is suspended in water and extracted with diethyl ether. The organic layer is discarded.[1]
- The aqueous layer is acidified to pH 3-4 with HCl and then extracted with diethyl ether.[1]
- The combined organic layers are dried over MgSO₄, filtered, and concentrated to yield **2-(4-phenylthiazol-2-yl)acetic acid**.[1]



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Caption: Synthesis workflow for **2-(4-Phenylthiazol-2-YL)acetic acid**.

Biological Activities and Signaling Pathways

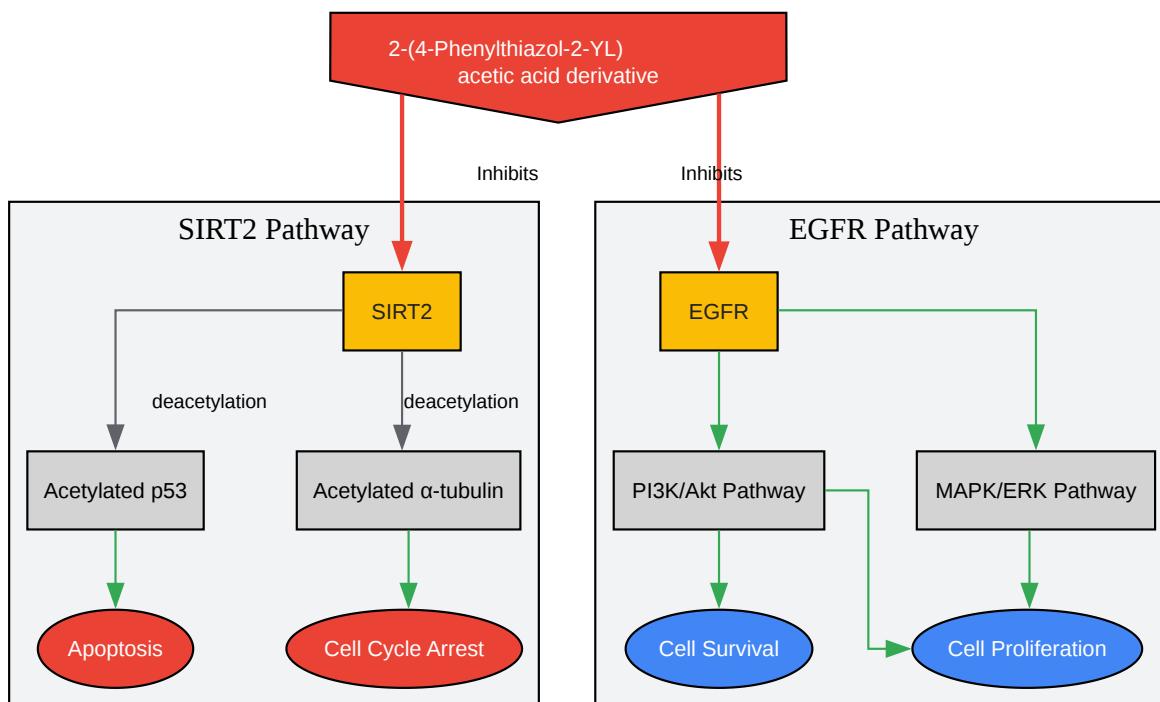
Derivatives of **2-(4-Phenylthiazol-2-YL)acetic acid** have shown promise in several therapeutic areas, including as anticancer, antifungal, and anti-inflammatory agents. The following sections

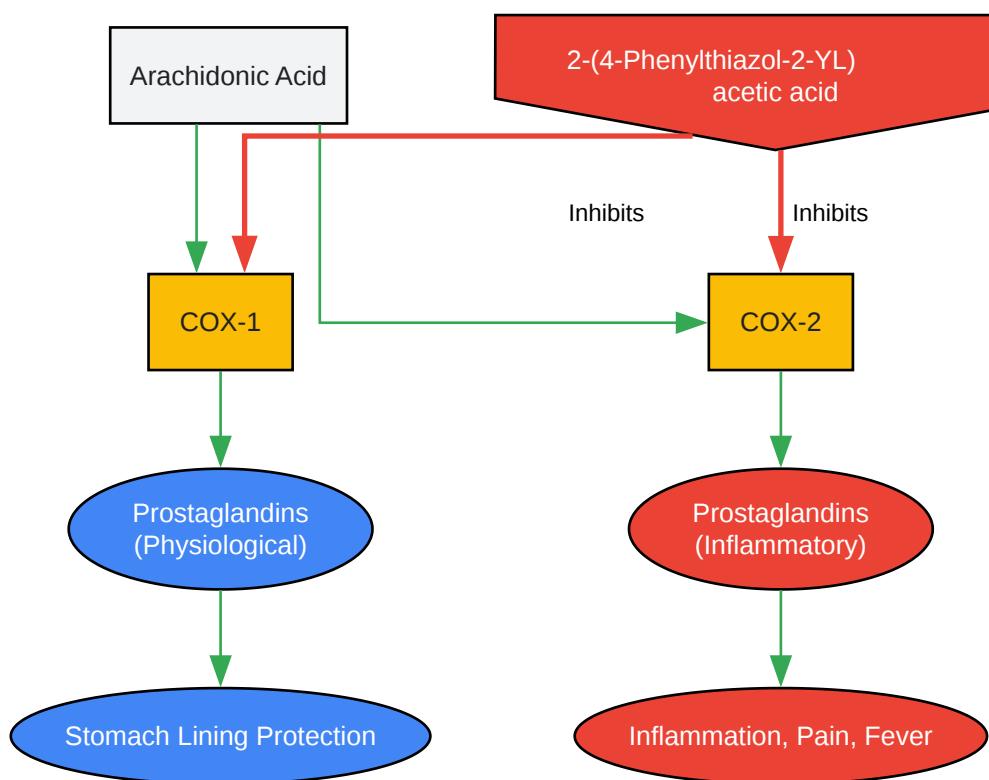
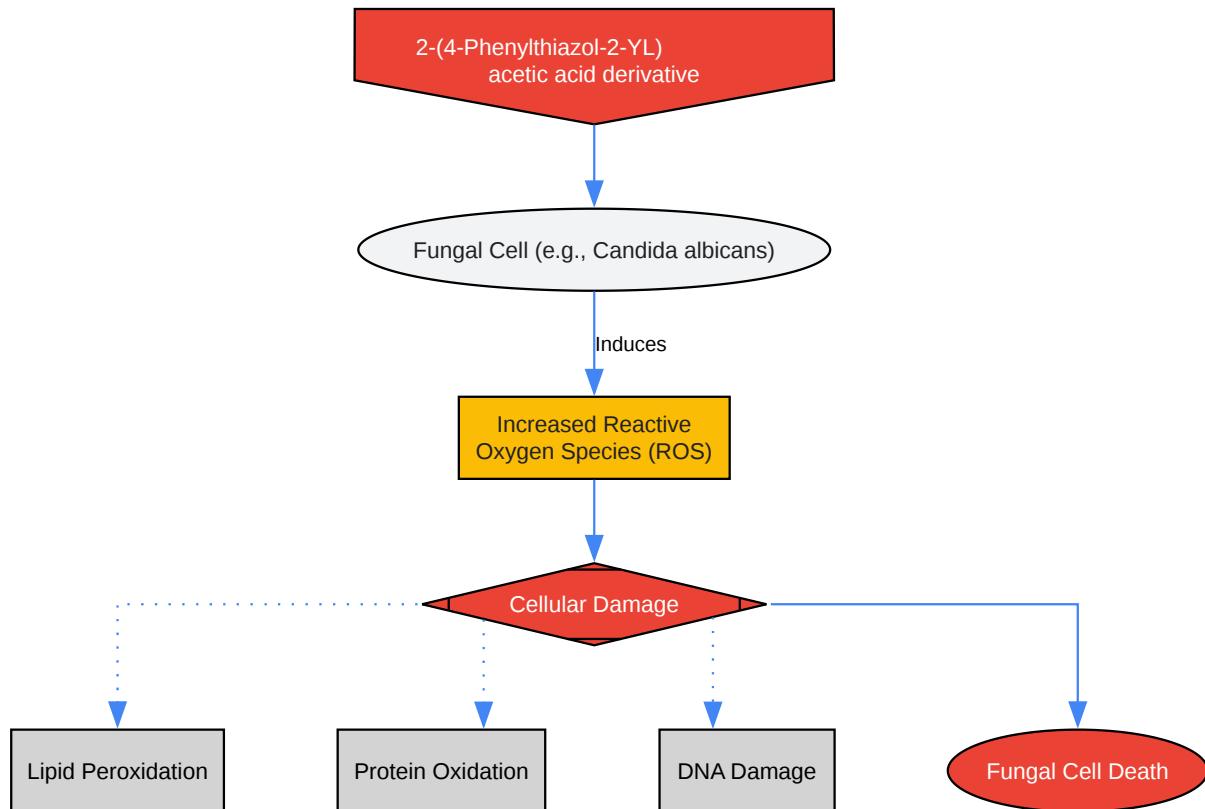
detail the putative mechanisms of action.

Anticancer Activity: Targeting SIRT2 and EGFR

Certain thiazole derivatives have been identified as inhibitors of Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR), both of which are implicated in cancer progression.

- **SIRT2 Inhibition:** SIRT2 is a deacetylase that plays a role in cell cycle regulation and tumorigenesis. Its inhibition can lead to the accumulation of acetylated proteins, such as p53 and α -tubulin, which can induce cell cycle arrest and apoptosis.
- **EGFR Inhibition:** EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the PI3K/Akt and MAPK/ERK pathways, promoting cell proliferation, survival, and metastasis. Inhibition of EGFR blocks these pro-cancerous signals.





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